molecular formula C9H15NO2 B12102297 methyl (2S)-5-allylpyrrolidine-2-carboxylate

methyl (2S)-5-allylpyrrolidine-2-carboxylate

Cat. No.: B12102297
M. Wt: 169.22 g/mol
InChI Key: FQSPQHRWQMGKNA-UHFFFAOYSA-N
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Description

Methyl (2S)-5-allylpyrrolidine-2-carboxylate is a chiral pyrrolidine derivative featuring an allyl substituent at the 5-position and a methyl ester group at the 2-position. Its hydrochloride salt (CAS: 1071993-01-5) is commercially available with a molecular weight of 205.68 g/mol and a purity >95% . The compound requires careful storage conditions (-80°C for long-term stability) and is soluble in DMSO, with recommended handling protocols to avoid repeated freeze-thaw cycles .

Properties

IUPAC Name

methyl 5-prop-2-enylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h3,7-8,10H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSPQHRWQMGKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-5-allylpyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with allyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The esterification step involves the reaction of the resulting allylpyrrolidine with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Flow microreactors can be used to introduce the allyl group and ester functionality in a controlled manner, ensuring high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-allylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ozone (O3), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halides, nucleophiles, catalysts like palladium on carbon (Pd/C)

Major Products Formed

    Oxidation: Epoxides, aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of methyl (2S)-5-allylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between methyl (2S)-5-allylpyrrolidine-2-carboxylate and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility/Storage Applications/Notes
This compound (HCl salt) C₉H₁₆ClNO₂ 205.68 Allyl (C₅), methyl ester (C₂) Soluble in DMSO; store at -80°C Research use only; high purity (>95%)
tert-Butyl (2S,5S)-5-allylpyrrolidine-2-carboxylate C₁₃H₂₁NO₂ 223.31 Allyl (C₅), tert-butyl ester (C₂) Discontinued; likely lipophilic Discontinued due to stability/supply issues
Methyl (2S,4S)-4-(4-chloro-3,5-dimethylphenoxy)pyrrolidine-2-carboxylate C₁₄H₁₈ClNO₃ 283.75 Chlorophenoxy (C₄), methyl ester (C₂) Data not provided; bulkier substituent Higher molecular weight; potential for altered reactivity
Key Observations:
  • The chlorophenoxy substituent in the third analog introduces steric bulk and electronic effects, which may influence binding affinity in medicinal chemistry applications .
  • Stability and Handling :

    • The hydrochloride salt form of the target compound requires stringent storage conditions (-80°C) to maintain stability, unlike the discontinued tert-butyl analog, which may have faced challenges in synthesis or shelf life .

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